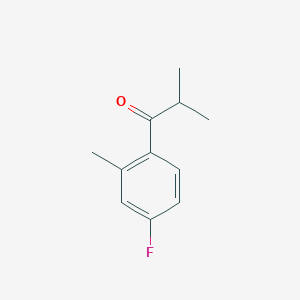

1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-one

Description

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a fluorinated and methyl-substituted phenyl ring attached to a branched ketone moiety. Its molecular formula is C₁₁H₁₃FO, with a molecular weight of 180.22 g/mol. The compound features a 4-fluoro-2-methylphenyl group, where the fluorine atom introduces electron-withdrawing effects, and the methyl group contributes steric bulk. The propan-1-one chain further adds rigidity and influences solubility and reactivity.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRRCVWHCZNDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoroacetophenone as the starting material, which is then reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dimethyl-4’-fluoropropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4’-fluoro-2,2’-dimethylbenzoic acid.

Reduction: Formation of 2,2’-dimethyl-4’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- Role : 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one serves as a crucial intermediate in the synthesis of more complex organic compounds. Its fluorinated structure enhances the reactivity and specificity of synthetic routes.

- Example : It is often used in the development of fluorinated pharmaceuticals, where the presence of fluorine can improve metabolic stability and bioavailability.

Table 1: Comparison of Fluorinated Compounds

| Compound Name | Structure Type | Applications |

|---|---|---|

| This compound | Ketone | Drug development, organic synthesis |

| 4-Fluoro-2-methylphenol | Phenol | Antioxidant, antiseptic |

| 4-Fluoro-2-methylbenzaldehyde | Aldehyde | Intermediate for various syntheses |

Biological Research

Enzyme Interactions

- Study Focus : The compound is utilized in biological studies to understand enzyme interactions and metabolic pathways involving fluorinated substrates. Its structural characteristics allow for detailed investigations into enzyme kinetics.

- Case Study : Research has demonstrated that fluorinated compounds can alter enzyme activity, providing insights into drug design that targets specific metabolic pathways.

Medicinal Chemistry

Potential Drug Development

- Investigation : The compound is being explored for its potential therapeutic effects, particularly in designing pharmaceuticals with enhanced efficacy.

- Case Study : A study on similar fluorinated ketones indicated promising results in treating chronic diseases due to their ability to modulate biological pathways effectively.

Industrial Applications

Agrochemicals and Dyestuffs

- Usage : In the industrial sector, this compound is employed in the production of agrochemicals and dyestuffs. Its unique chemical properties enhance the stability and effectiveness of these products.

Table 2: Industrial Applications

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Pesticides, herbicides |

| Dyestuffs | Colorants with improved stability |

| Specialty Chemicals | Intermediates for various chemical syntheses |

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-4’-fluoropropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Key Observations:

Physicochemical and Spectroscopic Properties

- Solubility : Fluorinated compounds (e.g., target molecule) show higher polarity and solubility in polar solvents (e.g., acetone, DMSO) compared to ethyl- or methoxy-substituted analogs .

- Thermal Stability : Methyl and ethyl groups enhance thermal stability, while unsaturated ketones (chalcones) may degrade under UV light .

- Spectroscopy :

- ¹H NMR : Fluorine atoms induce deshielding of adjacent protons (e.g., aromatic protons at C-3 and C-5 in the target compound).

- IR : Strong C=O stretches (~1700 cm⁻¹) are consistent across analogs; α,β-unsaturated ketones show additional C=C stretches (~1600 cm⁻¹) .

Biological Activity

1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-one, commonly referred to by its CAS number 26393-91-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₁F₁O

- Molecular Weight : 166.19 g/mol

- Boiling Point : 95-97 °C (at 7 mmHg)

- LogP : 2.664

These properties suggest that the compound may exhibit moderate lipophilicity, which is often associated with biological activity due to enhanced membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, potentially leading to significant biological effects. Compounds with fluorine substitutions have been shown to exhibit improved pharmacokinetic properties, including increased metabolic stability and bioavailability .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. In vitro assays demonstrated that derivatives containing the fluorinated phenyl moiety exhibited significant DPPH radical scavenging activity, indicating their potential as effective antioxidants .

Enzyme Inhibition

Research has indicated that this compound may inhibit various enzymes involved in metabolic processes. For instance, it has been studied for its potential inhibitory effects on lipoxygenase (LOX), an enzyme implicated in inflammatory pathways. The compound's ability to act as a LOX inhibitor was quantified in studies showing IC50 values in the micromolar range, suggesting a promising therapeutic application in managing inflammatory diseases .

Study on Antioxidant Properties

A recent investigation assessed the antioxidant capacity of several fluorinated compounds, including this compound. The study utilized different assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound demonstrated a scavenging effect of approximately 34.3%, comparable to established antioxidant standards .

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) for LOX Inhibition |

|---|---|---|

| This compound | 34.3 | 27 |

| Trolox | 93 | N/A |

Pharmacological Applications

There is ongoing research into the pharmacological applications of this compound in treating conditions such as chronic obstructive pulmonary disease (COPD). A patent describes formulations containing this compound aimed at improving respiratory function through its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.